molecular formula C18H39NO5 B12684138 Einecs 282-971-2 CAS No. 84501-52-0

Einecs 282-971-2

Katalognummer: B12684138
CAS-Nummer: 84501-52-0
Molekulargewicht: 349.5 g/mol
InChI-Schlüssel: AAUNDABTLSKBFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Einecs 282-971-2, also known as isononanoic acid, compound with 1,1’,1’'-nitrilotri(propan-2-ol) (1:1), is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique properties and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of isononanoic acid, compound with 1,1’,1’‘-nitrilotri(propan-2-ol) (1:1) involves the reaction of isononanoic acid with 1,1’,1’'-nitrilotri(propan-2-ol) in a 1:1 molar ratio. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and catalysts to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality product for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Isononanoic acid, compound with 1,1’,1’'-nitrilotri(propan-2-ol) (1:1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the chemical structure and properties of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can have different chemical and physical properties, making them suitable for various applications.

Wissenschaftliche Forschungsanwendungen

Isononanoic acid, compound with 1,1’,1’'-nitrilotri(propan-2-ol) (1:1) has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is utilized in biological studies to understand its effects on different biological systems.

    Industry: It is used in the production of various industrial products, including coatings, lubricants, and additives.

Wirkmechanismus

The mechanism of action of isononanoic acid, compound with 1,1’,1’'-nitrilotri(propan-2-ol) (1:1) involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isononanoic acid: A related compound with similar chemical properties.

    1,1’,1’'-nitrilotri(propan-2-ol): Another related compound that shares some structural similarities.

Uniqueness

Isononanoic acid, compound with 1,1’,1’‘-nitrilotri(propan-2-ol) (1:1) is unique due to its specific combination of isononanoic acid and 1,1’,1’'-nitrilotri(propan-2-ol) in a 1:1 ratio. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

84501-52-0

Molekularformel

C18H39NO5

Molekulargewicht

349.5 g/mol

IUPAC-Name

1-[bis(2-hydroxypropyl)amino]propan-2-ol;7-methyloctanoic acid

InChI

InChI=1S/C9H21NO3.C9H18O2/c1-7(11)4-10(5-8(2)12)6-9(3)13;1-8(2)6-4-3-5-7-9(10)11/h7-9,11-13H,4-6H2,1-3H3;8H,3-7H2,1-2H3,(H,10,11)

InChI-Schlüssel

AAUNDABTLSKBFI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCCCC(=O)O.CC(CN(CC(C)O)CC(C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.